5-(3-Fluorophenyl)pyridin-2-amine
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Overview
Description
5-(3-Fluorophenyl)pyridin-2-amine is a fluorinated aromatic amine compound. It consists of a pyridine ring substituted with a fluorophenyl group at the 5-position and an amine group at the 2-position. The presence of the fluorine atom imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoroaniline and 2-chloropyridine.
Nucleophilic Aromatic Substitution: The 3-fluoroaniline undergoes nucleophilic aromatic substitution with 2-chloropyridine in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluorophenyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Fluorophenyl)pyridin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Fluorophenyl)pyridin-2-amine
- 5-(4-Fluorophenyl)pyridin-2-amine
- 5-(3-Chlorophenyl)pyridin-2-amine
Comparison
- Uniqueness : The presence of the fluorine atom at the 3-position of the phenyl ring in 5-(3-Fluorophenyl)pyridin-2-amine imparts unique electronic and steric properties, differentiating it from other similar compounds.
- Chemical Properties : Compared to its chlorinated analogs, the fluorinated compound exhibits reduced basicity and reactivity, making it more stable under certain conditions .
Properties
IUPAC Name |
5-(3-fluorophenyl)pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-10-3-1-2-8(6-10)9-4-5-11(13)14-7-9/h1-7H,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNYVLPUTIYSSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602410 |
Source
|
Record name | 5-(3-Fluorophenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866620-27-1 |
Source
|
Record name | 5-(3-Fluorophenyl)-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866620-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Fluorophenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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